REACTION_CXSMILES
|
N[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.Cl[C:13](=[O:18])[C:14]([O:16][CH3:17])=[O:15].[N:19]1C=CC=CC=1>>[CH3:17][O:16][C:14](=[O:15])[C:13]([NH:19][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][CH:2]=1)[C:6]([O:8][CH3:9])=[O:7])=[O:18]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
370 μL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OC)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred overnight at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 90 min
|
Duration
|
90 min
|
Type
|
ADDITION
|
Details
|
aminomethyl resin (Polymers Laboratories PL-AMS, 1.96 mmol/g, 720 mg) was added
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
WASH
|
Details
|
rinsing the resin, water (50 mL)
|
Type
|
ADDITION
|
Details
|
was added into the filtrate
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
WASH
|
Details
|
washing with water
|
Type
|
CUSTOM
|
Details
|
gave a solid which
|
Type
|
CUSTOM
|
Details
|
was dried under vacuo at 70° C. for 5 hrs
|
Duration
|
5 h
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)NC=1C=C(C(=O)OC)C=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 554 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |